molecular formula C17H17FN2O3 B2486351 N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1207049-94-2

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2486351
CAS No.: 1207049-94-2
M. Wt: 316.332
InChI Key: ZAPNIDKEDXALJC-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide is an organic compound that features both fluorobenzyl and methoxybenzyl groups attached to an oxalamide core

Scientific Research Applications

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2-fluorobenzylamine and 4-methoxybenzylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl and methoxybenzyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)amine: Similar structure but lacks the oxalamide core.

    N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)hydrazide: Contains a hydrazide group instead of an oxalamide.

    N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)urea: Features a urea group in place of the oxalamide.

Uniqueness

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide is unique due to its specific combination of fluorobenzyl and methoxybenzyl groups attached to an oxalamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-23-14-8-6-12(7-9-14)10-19-16(21)17(22)20-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNIDKEDXALJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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